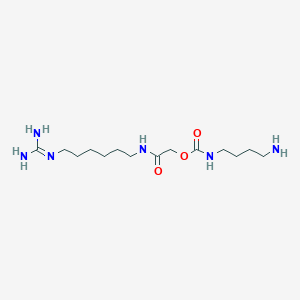![molecular formula C9H17CaCl3N2O2 B12754554 calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride CAS No. 171199-16-9](/img/structure/B12754554.png)
calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium chloride, compd with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride (1:1) is a complex chemical compound that combines calcium chloride with a butanimidoyl chloride derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride typically involves the reaction of calcium chloride with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, often under inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the butanimidoyl chloride moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide product .
Scientific Research Applications
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound may be used in biochemical assays and studies involving calcium signaling.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with specific molecular targets. The calcium chloride component can dissociate to release calcium ions, which play a crucial role in various physiological processes. The butanimidoyl chloride moiety can undergo chemical reactions that modify biological molecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Calcium chloride, compd. with N-(((dimethylamino)carbonyl)oxy)butanimidoyl chloride
- Calcium chloride, compd. with N-(((ethylamino)carbonyl)oxy)butanimidoyl chloride
Uniqueness
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride is unique due to the presence of the diethylamino group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents .
Properties
CAS No. |
171199-16-9 |
|---|---|
Molecular Formula |
C9H17CaCl3N2O2 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride |
InChI |
InChI=1S/C9H17ClN2O2.Ca.2ClH/c1-4-7-8(10)11-14-9(13)12(5-2)6-3;;;/h4-7H2,1-3H3;;2*1H/q;+2;;/p-2/b11-8-;;; |
InChI Key |
NGIQYFOMUFHFAW-LYMULUNZSA-L |
Isomeric SMILES |
CCC/C(=N/OC(=O)N(CC)CC)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CCCC(=NOC(=O)N(CC)CC)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

